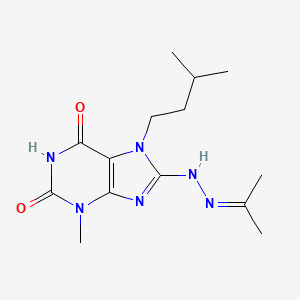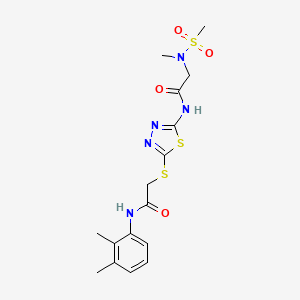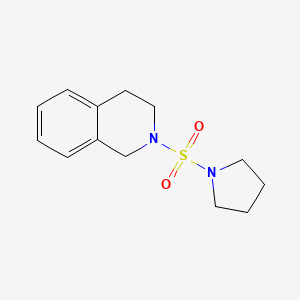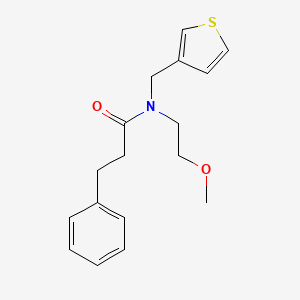
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments.
Wirkmechanismus
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). P2Y1 receptor activation leads to intracellular calcium mobilization and platelet aggregation. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation in vitro and in vivo. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been shown to inhibit vasoconstriction in isolated blood vessels. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit bone resorption in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. However, 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments as it can interact with other receptors, and its effects may not be specific to the P2Y1 receptor. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can also be toxic to cells at high concentrations.
Zukünftige Richtungen
For 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione research include studying the effects of P2Y1 receptor antagonism in various disease models such as cancer, diabetes, and cardiovascular diseases. Future research can also focus on developing more selective P2Y1 receptor antagonists and studying their effects in various physiological processes. Additionally, the development of 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione analogs with improved pharmacokinetic properties can lead to the development of new therapeutics for various diseases.
Conclusion:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor that has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation, vasoconstriction, bone resorption, and have neuroprotective effects. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments, but its specificity for the P2Y1 receptor makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. Future research can focus on developing more selective P2Y1 receptor antagonists and studying their effects in various disease models.
Synthesemethoden
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can be synthesized using a multi-step synthetic route. The first step involves the reaction of 8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione with 2-propan-2-ylidenehydrazinecarboximidamide to form 8-(2-propan-2-ylidenehydrazinyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. The second step involves the reaction of the intermediate with triethylamine and 4-nitrophenyl chloroformate to form 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used to study the role of P2Y1 receptor in platelet aggregation, vascular tone regulation, and neurotransmitter release. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been used to study the effects of P2Y1 receptor antagonism on ischemia-reperfusion injury, bone remodeling, and neuroprotection.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-8(2)6-7-20-10-11(15-13(20)18-17-9(3)4)19(5)14(22)16-12(10)21/h8H,6-7H2,1-5H3,(H,15,18)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUFWYRXAXWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-methylbutyl)-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)





![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)
